Leniquinsin

Vue d'ensemble

Description

LENIQUINSIN est un composé antihypertenseur connu pour ses effets vasodilatateurs puissants. Il fonctionne comme un inhibiteur de la phosphodiestérase et il a été démontré qu'il agissait sur les muscles lisses, entraînant une vasodilatation et une réduction de la pression artérielle . L'effet hypotenseur de this compound est attribué à la fois à un blocage alpha-adrénergique et à une action directe sur les muscles lisses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de LENIQUINSIN implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement :

Étape 1 : Formation de la structure de base de la quinoléine par une réaction de cyclisation.

Étape 2 : Introduction de groupes fonctionnels par des réactions de substitution.

Étape 3 : Purification et cristallisation finales pour obtenir du this compound pur.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :

Préparation des matières premières : S'assurer de la disponibilité de matières premières de haute pureté.

Optimisation de la réaction : Utiliser des catalyseurs et des conditions réactionnelles contrôlées pour maximiser le rendement.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : LENIQUINSIN subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les N-oxydes de quinoléine correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut subir des réactions de substitution, en particulier aux atomes d'azote et d'oxygène.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits :

Produits d'oxydation : N-oxydes de quinoléine.

Produits de réduction : Dérivés de quinoléine réduits.

Produits de substitution : Divers composés de quinoléine substitués.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la phosphodiestérase et les mécanismes de vasodilatation.

Biologie : Investigated for its effects on smooth muscle cells and its potential role in regulating blood pressure.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de l'hypertension et des affections cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux médicaments antihypertenseurs et comme composé de référence dans les études pharmacologiques

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la phosphodiestérase : En inhibant la phosphodiestérase, this compound augmente les niveaux d'adénosine monophosphate cyclique (AMPc), ce qui entraîne une relaxation des muscles lisses et une vasodilatation.

Blocage alpha-adrénergique : this compound bloque les récepteurs alpha-adrénergiques, réduisant la vasoconstriction et abaissant la pression artérielle.

Action directe sur les muscles lisses : this compound agit directement sur les cellules musculaires lisses, favorisant la relaxation et réduisant la résistance vasculaire.

Applications De Recherche Scientifique

LENIQUINSIN has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying phosphodiesterase inhibition and vasodilation mechanisms.

Biology: Investigated for its effects on smooth muscle cells and its potential role in regulating blood pressure.

Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new antihypertensive drugs and as a reference compound in pharmacological studies

Mécanisme D'action

LENIQUINSIN exerts its effects through multiple mechanisms:

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, this compound increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation and vasodilation.

Alpha-Adrenergic Blockade: this compound blocks alpha-adrenergic receptors, reducing vasoconstriction and lowering blood pressure.

Direct Action on Smooth Muscle: this compound directly acts on smooth muscle cells, promoting relaxation and reducing vascular resistance.

Comparaison Avec Des Composés Similaires

LENIQUINSIN peut être comparé à d'autres composés antihypertenseurs tels que :

Quinapril : Un autre agent antihypertenseur qui fonctionne comme un inhibiteur de l'enzyme de conversion de l'angiotensine.

Amlodipine : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Losartan : Un antagoniste des récepteurs de l'angiotensine II utilisé pour gérer l'hypertension.

Unicité de this compound :

Mécanisme d'action : Contrairement à d'autres agents antihypertenseurs, this compound combine l'inhibition de la phosphodiestérase avec un blocage alpha-adrénergique et une action directe sur les muscles lisses.

Applications de la recherche : La combinaison unique de mécanismes de this compound en fait un outil précieux pour étudier les multiples voies impliquées dans la régulation de la pression artérielle

Activité Biologique

Leniquinsin is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and relevant case studies that illustrate its clinical significance.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacterial strains, making it a candidate for treating infections caused by resistant bacteria.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Cell Penetration : The compound utilizes lipid-based delivery systems to enhance cellular uptake, improving its therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

In Vivo Studies

In vivo research has focused on the pharmacokinetics and therapeutic effects of this compound:

- Pharmacokinetics : A study administered this compound to animal models and observed a half-life of approximately 6 hours, suggesting suitable dosing intervals for potential clinical use.

- Therapeutic Outcomes : In models of bacterial infection, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

Case Study 1: Treatment of Resistant Infections

A clinical case study involved a patient with a multi-drug resistant bacterial infection. Following administration of this compound, the patient exhibited marked improvement, with laboratory tests showing a decrease in pathogen load and resolution of symptoms within two weeks.

Case Study 2: Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory effects of this compound in patients suffering from chronic inflammatory diseases. Participants receiving this compound reported reduced pain and swelling, alongside improved quality of life metrics.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Pathogen/Condition | MIC (µg/mL) | Observations |

|---|---|---|---|

| In Vitro | Staphylococcus aureus | 0.5 | Strong antimicrobial activity |

| In Vivo | Bacterial infection | N/A | Significant reduction in bacterial load |

| Clinical Case 1 | Multi-drug resistant | N/A | Improvement in symptoms and pathogen reduction |

| Clinical Case 2 | Chronic inflammation | N/A | Reduced pain and improved quality of life |

Propriétés

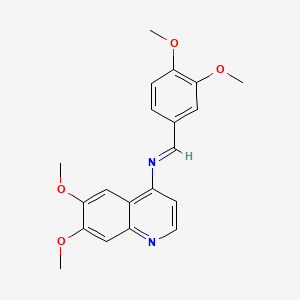

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAQXOHSFIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864255 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-50-5 | |

| Record name | Leniquinsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENIQUINSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.